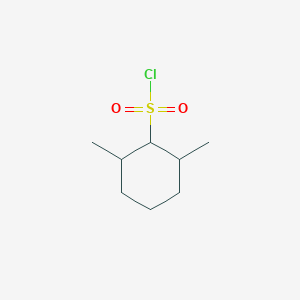
2,6-Dimethylcyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a derivative of cyclohexane, where two methyl groups are attached at the 2nd and 6th positions, and a sulfonyl chloride group is attached at the 1st position. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylcyclohexane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,6-dimethylcyclohexane. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) or sulfuryl chloride (SO₂Cl₂) as the chlorosulfonating agents. The reaction conditions usually require a controlled temperature environment to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls. The raw materials, such as 2,6-dimethylcyclohexane and chlorosulfonating agents, are fed into the reactor, and the reaction is monitored to ensure optimal conversion rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
2,6-Dimethylcyclohexane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: The compound is used to synthesize sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is employed in the modification of polymers and the preparation of functional materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The molecular targets include amino acids, proteins, and enzymes, where the sulfonyl chloride group can form stable sulfonamide or sulfonate linkages. These reactions can inhibit enzyme activity or modify protein function, making the compound useful in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the methyl groups at the 2nd and 6th positions.
2-Methylcyclohexane-1-sulfonyl chloride: Has only one methyl group at the 2nd position.
4-Methylcyclohexane-1-sulfonyl chloride: Has a methyl group at the 4th position instead of the 2nd and 6th positions.
Uniqueness
2,6-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 2nd and 6th positions, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with biological molecules, making it distinct from other sulfonyl chlorides.
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
2,6-dimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3 |
Clé InChI |
XYQZHSYYMNCZQP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



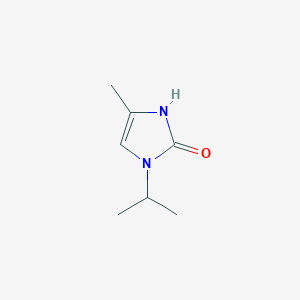
![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)
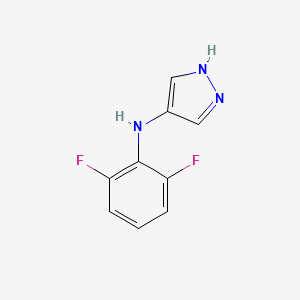
![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
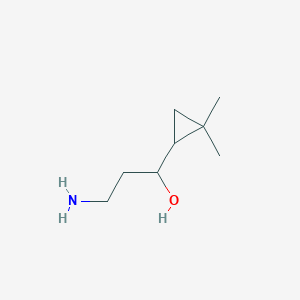

![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
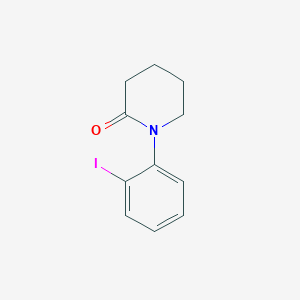
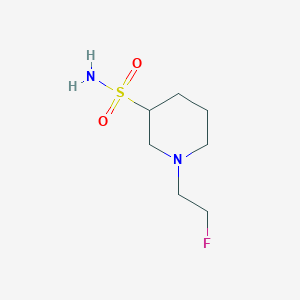
![5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13235041.png)

